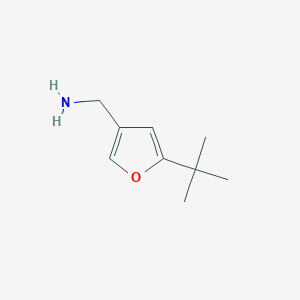

1-(5-Tert-butylfuran-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-tert-butylfuran-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)8-4-7(5-10)6-11-8/h4,6H,5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMURNAVQLKVHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Tert Butylfuran 3 Yl Methanamine

Strategic Approaches to the Furan (B31954) Core Construction

The formation of the 3,5-disubstituted furan skeleton is a critical step in the synthesis of the target molecule. This can be achieved through classical cyclization reactions using appropriately designed acyclic precursors or by the chemical modification of simpler furan derivatives.

One of the most reliable methods for constructing substituted furans is through the cyclization of 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr furan synthesis. wikipedia.orgorganic-chemistry.org This method involves the acid-catalyzed dehydration and cyclization of a 1,4-diketone to yield the corresponding furan. wikipedia.org To synthesize a 3,5-disubstituted furan, a precursor such as a 1,4-dicarbonyl compound bearing the required tert-butyl group and a precursor to the methanamine moiety at the appropriate positions would be necessary. The versatility of this reaction allows for a wide range of substituents, as R2, R3, R4, and R5 can be hydrogen, alkyl, or aryl groups. wikipedia.org

Another classical approach is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.com This reaction, typically catalyzed by a base like pyridine (B92270) or ammonia (B1221849), proceeds through an initial Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org The selection of precursors containing the tert-butyl and a protected or masked aminomethyl group would be essential for this strategy.

| Reaction Name | Precursors | Conditions | Description |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, HCl, Lewis acids) | Acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base catalyst (e.g., Ammonia, Pyridine) | Condensation reaction that forms the furan ring through nucleophilic attack and subsequent cyclization. wikipedia.orgquimicaorganica.org |

Modifying an existing furan ring presents regioselectivity challenges. Electrophilic aromatic substitution on an unsubstituted furan ring occurs preferentially at the C2 and C5 (alpha) positions, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized than the intermediate from C3 or C4 (beta) attack. chemicalbook.compearson.com Therefore, direct introduction of a functional group at the C3 position of a simple furan via electrophilic substitution is generally not feasible.

To achieve substitution at the beta-position, strategies involving directed metalation are often employed. Lithiation of a furan ring can be directed to a specific position by a pre-existing functional group. For instance, starting with a compound like 3-furoic acid, it is possible to achieve lithiation at the C4 position. scholaris.ca If the more acidic alpha-positions are blocked, for example with silyl (B83357) groups, lithiation can be directed to the desired beta-position. researchgate.net Following lithiation, the introduction of a suitable electrophile can install the necessary functional group precursor at the C3 position. Subsequently, the second substituent (the tert-butyl group) could be introduced at the C5 position via another electrophilic substitution reaction.

Introduction of the Methanamine Moiety

Once a furan intermediate with the correct substitution pattern is obtained, such as 5-tert-butylfuran-3-carbaldehyde or a related compound, the final step is the introduction of the aminomethyl group.

Reductive amination is a highly effective method for converting aldehydes or ketones into amines. mdpi.com This process involves the condensation of a carbonyl compound with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine. mdpi.com For the synthesis of 1-(5-tert-butylfuran-3-yl)methanamine, the precursor 5-tert-butylfuran-3-carbaldehyde would be treated with ammonia in the presence of a reducing agent.

A variety of catalytic systems have been developed for the reductive amination of furanic aldehydes. Non-noble metal catalysts, particularly those based on nickel and cobalt, are widely used for this transformation on an industrial scale. nih.gov For laboratory-scale synthesis, catalysts such as Ni/SBA-15, Raney Ni, and various copper-based systems have shown high efficacy and selectivity. mdpi.comnih.govmdpi.com The reaction is typically carried out under a hydrogen atmosphere. nih.gov

| Catalyst System | Amine Source | Reducing Agent | Typical Conditions | Yield |

| Ni₆AlOₓ | Aqueous Ammonia | 1 bar H₂ | 100 °C, 6 h | 99% (for HMF) nih.govnih.gov |

| Raney Ni | Ammonia | 1 MPa H₂ | 120 °C | 43% (for DFF) mdpi.com |

| Ni/SBA-15 | Ammonia | 1.5 MPa H₂ | 100 °C | ~90% (for HMF) mdpi.com |

| CuAlOₓ | Primary Amines/H₂ | Hydrogen | 80-90 °C, Flow reactor | up to 99% mdpi.com |

Data presented is for analogous furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-diformylfuran (DFF) and indicates the general applicability of the method.

An alternative route to the methanamine group is through nucleophilic displacement on a suitable substrate, such as a 3-(halomethyl)-5-tert-butylfuran. This multi-step approach first requires the formation of the halomethyl intermediate. This can be achieved from a precursor like 5-tert-butyl-3-(hydroxymethyl)furan via conversion to an alkyl halide, or through radical halogenation of 5-tert-butyl-3-methylfuran.

The resulting halide, often a chloride or bromide, serves as a good leaving group. Compounds like 5-(chloromethyl)furfural (CMF) are known to be versatile bio-based platform molecules where the chlorine acts as an effective leaving group in subsequent synthesis. mdpi.com The 3-(halomethyl) intermediate can then be treated with an amine source. Direct reaction with ammonia can yield the primary amine. Alternatively, Gabriel synthesis using potassium phthalimide (B116566) or reaction with sodium azide (B81097) followed by reduction provides reliable pathways to the primary amine with fewer side reactions.

Incorporation of the Tert-butyl Substituent

The introduction of the bulky tert-butyl group onto the furan ring requires specific methodologies due to steric hindrance and the reactivity of the furan nucleus.

A primary strategy is to incorporate the tert-butyl group as part of one of the precursors in a cyclization reaction, as described in section 2.1.1. For instance, in a Paal-Knorr synthesis, a 1,4-diketone such as 6,6-dimethyl-2,5-heptanedione (B13979622) could be used, which already contains the necessary carbon skeleton for the tert-butyl group.

Direct introduction via electrophilic alkylation, specifically a Friedel-Crafts reaction, is another possibility. The furan ring is highly susceptible to polymerization under typical Friedel-Crafts conditions which utilize strong Lewis acids like AlCl₃. stackexchange.com However, milder conditions and catalysts can be effective. For example, the successful synthesis of 2,5-di-tert-butylfuran (B1615396) has been reported using furan and tert-butyl chloride with an iron(III) oxide/iron(III) chloride catalyst system in dichloromethane. prepchem.com This demonstrates that direct tert-butylation at the electron-rich alpha-positions is achievable. To achieve the desired 5-tert-butyl-3-substituted pattern, one might start with a 3-substituted furan and perform the Friedel-Crafts alkylation, anticipating that the bulky tert-butyl group will add to the sterically less hindered C5 position.

Late-Stage Functionalization Methods

Late-stage functionalization (LSF) offers an efficient route by modifying a readily available furan scaffold. This approach is particularly valuable for rapidly creating analogues of a core structure. rsc.org The starting material for this strategy would be 2-tert-butylfuran (B1585044) or 2,5-di-tert-butylfuran. The challenge lies in achieving regioselective functionalization at the C3 or C4 position of the furan ring, as the bulky tert-butyl group at C5 directs electrophilic substitution.

Key LSF strategies applicable to this synthesis include:

Directed C-H Functionalization : This powerful technique uses a directing group to activate a specific C-H bond for reaction. While the furan ring itself is sensitive to harsh conditions, modern catalytic methods for C-H functionalization can proceed under milder parameters. nih.gov A plausible route involves the introduction of a functional group precursor, such as a formyl group (via Vilsmeier-Haack or related reactions), onto the 5-tert-butylfuran core, followed by reductive amination to yield the final aminomethyl product.

Halogen-Metal Exchange : A common strategy involves the initial regioselective halogenation of the furan ring, followed by a halogen-metal exchange (e.g., using organolithium reagents) to create a nucleophilic furan species. This intermediate can then react with an appropriate electrophile to install the aminomethyl precursor.

The high sensitivity of many furan derivatives to strong acids or oxidants limits the use of some classical functionalization methods, making catalytic C-H activation a more promising avenue. nih.gov

Early-Stage Precursor Synthesis with Tert-butyl Group

This strategy involves constructing the furan ring from acyclic precursors that already contain the tert-butyl group and a precursor to the aminomethyl group. This approach offers greater control over the final substitution pattern.

Paal-Knorr Furan Synthesis : This classical method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the target molecule, a key intermediate would be a γ-keto nitrile or a protected γ-keto aldehyde bearing a tert-butyl group at the appropriate position. The synthesis of such sterically hindered 1,4-dicarbonyls can be challenging.

Fiest-Bénary Furan Synthesis : This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. By selecting appropriate starting materials, such as a tert-butyl-containing α-halo ketone, it is possible to construct the desired substituted furan ring.

Modular, Convergent Syntheses : Recent advances allow for the modular assembly of polysubstituted furans. For instance, a strategy involving the trans-acylboration of propargyl alcohols followed by cyclization and subsequent cross-coupling can provide access to furans with up to four different substituents. nih.gov This method's flexibility could be leveraged to build the target molecule from simpler, commercially available starting materials. nih.gov

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of furan synthesis are heavily dependent on the catalytic system and reaction conditions. Optimization of these parameters is crucial for achieving high yields, particularly with sterically demanding substituents like the tert-butyl group.

Transition Metal-Catalyzed Coupling Reactions

Transition metals are extensively used in modern organic synthesis to construct furan rings and perform C-H functionalization. hud.ac.uk Catalysts based on palladium, copper, gold, iron, and rhodium have all been successfully employed. hud.ac.uknih.govrsc.orgslideshare.net

Palladium Catalysis : Palladium catalysts are highly effective for cross-coupling reactions (e.g., Suzuki, Heck) to build the carbon skeleton of furan precursors. mdpi.com They are also used in cyclization reactions of enyne acetates to form 2,5-disubstituted furans. organic-chemistry.org

Copper Catalysis : Copper-catalyzed reactions, such as the intramolecular O-vinylation of ketones, provide a popular and effective strategy for furan synthesis. hud.ac.uk Copper can also be used in one-pot processes for creating fused furan systems like benzofurans. nih.govacs.org

Gold and Silver Catalysis : Gold catalysts are particularly effective in activating alkynes for cyclization reactions, such as the isomerization of alkynyl epoxides to furans. maxapress.com Silver nitrate (B79036) has been used to catalyze the synthesis of 2,3,4-trisubstituted furans from haloalkynes in a one-pot procedure. researchgate.net

| Catalyst System | Typical Application in Furan Synthesis | Reference |

| Palladium (e.g., Pd(OAc)₂, [Pd(dppf)Cl₂]) | Cross-coupling reactions, cyclization of enynes | nih.govmdpi.comorganic-chemistry.org |

| Copper (e.g., CuI, CuTC) | Intramolecular O-vinylation, one-pot cyclizations | nih.govhud.ac.uknih.gov |

| Gold (e.g., AuCl₃) | Cycloisomerization of alkynyl epoxides/ketones | hud.ac.ukmaxapress.com |

| Iron (e.g., FeCl₃) | Halogenation and cyclization of ketones | nih.govslideshare.netacs.org |

| Silver (e.g., AgNO₃) | Sequential nucleophilic addition and cyclization | researchgate.net |

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of furans, often proceeding under mild conditions with high stereoselectivity. acs.org

Amine Catalysis : Secondary amines can catalyze the formation of dienamine-like intermediates from furfural (B47365) derivatives, which can then undergo cycloaddition reactions. This process involves a temporary dearomatization of the furan ring. researchgate.net

Lewis Base Catalysis : Lewis bases like tetrahydrothiophene (B86538) can activate alkynylcarbonyl compounds to form a sulfur ylide intermediate, which cyclizes and reacts with nucleophiles to generate highly substituted furfuryl alcohols and amines. thieme-connect.com

Acid Catalysis : Organocatalysts such as ditoluenesulfonylimide and triflic acid can promote Mukaiyama-Mannich reactions of silyloxyfurans with imines to produce substituted γ-lactams, which are structurally related to functionalized tetrahydrofurans. nih.gov

Solvent Selection and Reaction Condition Parameterization

The optimization of reaction parameters is critical for maximizing yield and minimizing by-products. The choice of solvent, base, temperature, and catalyst loading can dramatically influence the outcome of a reaction. mdpi.com

Solvent Effects : The polarity of the solvent can significantly impact reaction rates and selectivity. For instance, in gold-catalyzed furan synthesis from alkynyl epoxides, computational studies have shown that high-polarity solvents like acetonitrile (B52724) or methanol (B129727) are likely to be effective. maxapress.com In palladium-catalyzed syntheses, solvents ranging from THF and dioxane to more polar options like DMSO have been screened to find optimal conditions. mdpi.comresearchgate.net

Base and Additive Selection : The choice of base is often a critical parameter. In a modular synthesis of furylboronic esters, sodium and potassium hexamethyldisilazide (NaHMDS, KHMDS) were found to be highly effective, whereas lithium-based analogues were not. nih.gov In other systems, inorganic bases like Cs₂CO₃ or organic bases like DABCO have been shown to be optimal. researchgate.net

Temperature and Concentration : These parameters control reaction kinetics. Microwave irradiation has been used to accelerate reactions, such as the synthesis of diarylfurans using formic acid and palladium on carbon. organic-chemistry.org

The following table illustrates a typical optimization process for a hypothetical silver-catalyzed furan synthesis, based on literature examples. researchgate.net

| Entry | Lewis Acid | Base | Solvent | Yield (%) |

| 1 | Ag₂O | Li₂CO₃ | DMSO | 45 |

| 2 | Cu(OTf)₂ | Li₂CO₃ | DMSO | 41 |

| 3 | AgNO₃ | Li₂CO₃ | DMSO | 60 |

| 4 | AgNO₃ | DABCO | DMSO | 88 |

| 5 | AgNO₃ | Cs₂CO₃ | DMSO | 54 |

| 6 | AgNO₃ | DBU | DMSO | 70 |

| 7 | AgNO₃ | DABCO | DMF | 71 |

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. frontiersin.org Furan-based compounds are particularly relevant in this context as many precursors can be derived from renewable biomass. nih.govmdpi.com

Use of Bio-based Feedstocks : The furan ring is a key platform chemical derivable from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.com Utilizing precursors like 5-(hydroxymethyl)furfural (HMF) aligns with the principle of using renewable feedstocks. rsc.org

Catalytic Efficiency : Employing catalysts, whether transition metal-based or organocatalytic, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reagents. The goal is to use low catalyst loadings and catalysts that can be recycled and reused. frontiersin.orgrsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot or tandem reactions are excellent strategies for improving atom economy by reducing the need for intermediate purification steps. acs.org

Safer Solvents and Conditions : Efforts are made to replace hazardous organic solvents with greener alternatives. Water has been used as a solvent for the synthesis of functionalized furans from glucose using nature-sourced catalysts like MgO or chitosan. mdpi.com Other approaches include using solvents like poly(ethylene glycol) (PEG) or developing solvent-free reaction conditions. organic-chemistry.orgrsc.org

Energy Efficiency : The use of microwave irradiation or optimizing reactions to proceed at lower temperatures contributes to a more energy-efficient process. organic-chemistry.org

By considering these principles from the initial design phase, synthetic routes to this compound can be developed that are not only efficient and high-yielding but also sustainable.

Atom Economy and Reaction Efficiency

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. Reductive amination is an inherently atom-economical process, as it involves the reaction of a carbonyl compound with ammonia and a reducing agent, typically hydrogen gas, to form a primary amine with water as the sole theoretical byproduct.

Catalytic reductive amination is a highly efficient method for producing amines, often achieving high yields. For instance, the synthesis of the related compound 2,5-bis(aminomethyl)furan (B21128) (BAF) from 5-hydroxymethylfurfural (HMF) using a Raney Ni catalyst can achieve yields as high as 82.3%. researchgate.net Similarly, the synthesis of the saturated analogue, 3-aminomethyl tetrahydrofuran (B95107), from 3-formyl tetrahydrofuran using a supported nickel catalyst reports yields up to 95.0%. google.com These examples underscore the high reaction efficiency achievable with catalytic reductive amination, a methodology directly applicable to the synthesis of the target compound.

The choice of catalyst is crucial for maximizing efficiency. Nickel-based catalysts, such as Raney Ni and supported nickel systems, are widely employed due to their high activity and cost-effectiveness. researchgate.netgoogle.comchemicalbook.com Palladium catalysts also show high efficacy in the selective hydrogenation of the imine intermediate without affecting the furan ring. scispace.com

Table 1: Research Findings on Reaction Efficiency in Analogous Reductive Aminations

| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Formyl tetrahydrofuran | 3-Aminomethyl tetrahydrofuran | Ni on Hydroxyapatite (B223615) | Ethanol | 60 | 95.0 | google.com |

| 3-Formyl tetrahydrofuran | 3-Aminomethyl tetrahydrofuran | Raney Ni | Methanol | 60 | 99.5 | chemicalbook.com |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(aminomethyl)furan (BAF) | Raney Ni | Dioxane | 160 | 82.3 | researchgate.net |

Sustainable Reagent and Solvent Selection

The principles of green chemistry guide the selection of reagents and solvents to minimize environmental impact. The synthesis of this compound can be designed with sustainability as a core consideration.

Reagents: The furan core of the molecule is a derivative of furfural, a key platform chemical that can be produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. scispace.com This provides a potential route from renewable feedstocks. The nitrogen atom is introduced from ammonia, an abundant and simple reagent. For the reduction step, molecular hydrogen (H₂) is the ideal reagent as it is clean and produces no byproducts.

The most significant advance in sustainable synthesis for this type of reaction lies in the use of heterogeneous catalysts. Catalysts such as nickel supported on hydroxyapatite or palladium on alumina (B75360) are robust, easily separated from the reaction mixture by filtration, and can be recycled and reused multiple times, reducing waste and cost. google.comscispace.com For example, a patent for the synthesis of 3-aminomethyl tetrahydrofuran describes the recovery and filtration of the nickel catalyst for subsequent use. google.com

Solvents: Solvent selection plays a critical role in the environmental footprint of a chemical process. For the reductive amination to produce aminofurans and their analogues, relatively green solvents such as lower alcohols (methanol, ethanol, isopropanol) are commonly used. google.comchemicalbook.com These solvents are effective, biodegradable, and have a lower environmental impact compared to chlorinated or aromatic hydrocarbons. The use of water as a solvent is also a possibility, though it can sometimes interfere with catalyst activity or reaction equilibrium.

Table 2: Examples of Sustainable Reagents and Solvents in Analogous Amination Reactions

| Reaction Type | Catalyst | Key Sustainable Feature | Solvent(s) | Reference |

|---|---|---|---|---|

| Reductive Amination | Nickel on Hydroxyapatite | Heterogeneous, Recyclable | Ethanol, Isopropanol | google.com |

| Reductive Amination | Pd/Al2O3 | Heterogeneous, Recyclable | Ethanol | scispace.com |

| Reductive Amination | Raney Ni | Recyclable | Methanol | chemicalbook.com |

By leveraging catalytic reductive amination with recyclable heterogeneous catalysts and employing biomass-derived starting materials and green solvents, the synthesis of this compound can be designed as a highly efficient and sustainable process.

Chemical Reactivity and Mechanistic Investigations of 1 5 Tert Butylfuran 3 Yl Methanamine

Reactivity Profile of the Methanamine Functional Group

The methanamine group (-CH₂NH₂) appended to the furan (B31954) ring is characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a potent nucleophile and a Brønsted-Lowry base, enabling it to participate in a wide array of chemical transformations, including condensation, alkylation, and acylation reactions.

Nucleophilic Reactivity in Condensation Reactions

Primary amines, such as 1-(5-tert-butylfuran-3-yl)methanamine, are excellent nucleophiles that readily react with carbonyl compounds like aldehydes and ketones. These condensation reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by a dehydration step, leading to the formation of new carbon-nitrogen double bonds. The reversibility of these reactions often necessitates the removal of water to drive the equilibrium toward the product. operachem.com

Amide and Imine Formation Pathways

The nucleophilic character of the methanamine group is prominently displayed in its reactions to form imines and amides, two fundamental classes of organic compounds.

Imine Formation: The reaction between this compound and an aldehyde or ketone yields an imine, also known as a Schiff base. The mechanism involves the initial nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal. researchgate.net Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. masterorganicchemistry.com

Table 1: Hypothetical Imine Formation Reactions This table presents potential reaction products based on established chemical principles.

| Reactant (Aldehyde/Ketone) | Product (Imine) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-((5-(tert-butyl)furan-3-yl)methyl) -1-phenylmethanimine | Acid catalyst (e.g., p-TsOH), Toluene, Reflux with Dean-Stark trap operachem.com |

| Acetone | N-((5-(tert-butyl)furan-3-yl)methyl) propan-2-imine | Acid catalyst, Molecular sieves |

| Cyclohexanone | N-((5-(tert-butyl)furan-3-yl)methyl) cyclohexanimine | Acid catalyst, Heat operachem.com |

Amide Formation: Amides are typically synthesized through the reaction of the amine with carboxylic acid derivatives, most commonly acyl chlorides and acid anhydrides. This reaction is a nucleophilic acyl substitution. khanacademy.orgyoutube.com The amine's lone pair attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride), followed by deprotonation of the nitrogen to yield the stable amide product. youtube.com The reaction with acyl chlorides is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. youtube.com

Table 2: Hypothetical Amide Formation Reactions This table presents potential reaction products based on established chemical principles.

| Reactant (Acylating Agent) | Product (Amide) | Byproduct / Conditions |

|---|---|---|

| Acetyl Chloride | N-((5-(tert-butyl)furan-3-yl)methyl) acetamide | Base (e.g., Pyridine (B92270), Triethylamine) to neutralize HCl youtube.com |

| Benzoyl Chloride | N-((5-(tert-butyl)furan-3-yl)methyl) benzamide | Base (e.g., Pyridine) |

| Acetic Anhydride | N-((5-(tert-butyl)furan-3-yl)methyl) acetamide | Acetic acid |

Alkylation and Acylation Reactions

The nucleophilicity of the methanamine group also allows for direct alkylation and acylation.

Alkylation: In an SN2 reaction, the amine can attack an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. A significant challenge in this reaction is controlling the extent of alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. youtube.com

Acylation: As detailed in the amide formation section (3.1.2), acylation is a highly efficient process for forming a stable C-N bond. It is a specific type of acylation that leads to the formation of amides and is a cornerstone of peptide synthesis and other organic transformations. sphinxsai.com

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich, five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.comyoutube.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the π-electron system, which increases the electron density of the ring carbons. pearson.comchemicalforums.com Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 or C5 positions (α-positions), as the carbocation intermediate formed is better stabilized by resonance, with three possible resonance structures compared to only two for attack at the C3 or C4 positions (β-positions). quora.com

Regioselectivity Studies of Substitution

For this compound, the substitution pattern significantly influences the position of further electrophilic attack. The furan ring has substituents at the C3 and C5 positions. The C5 position is blocked by the tert-butyl group, leaving the C2 and C4 positions as potential sites for substitution. The final regiochemical outcome is determined by the combined directing effects of the existing substituents.

Influence of Tert-butyl and Methanamine Substituents on Reactivity

The electronic and steric properties of the tert-butyl and methanamine groups are critical in directing incoming electrophiles.

Tert-butyl Group: As an alkyl group, the tert-butyl substituent at C5 is an activating group. It donates electron density to the furan ring via a positive inductive effect (+I), further enhancing the ring's nucleophilicity and its reactivity towards electrophiles. msu.edu Its directing effect would favor substitution at the adjacent C4 position and the electronically preferred C2 position. However, the significant steric bulk of the tert-butyl group can hinder attack at the adjacent C4 position, potentially making the C2 position even more favorable. msu.edu

Methanamine Group: The -CH₂NH₂ group at the C3 position has a more complex influence. The nitrogen atom is electronegative, exerting a deactivating, electron-withdrawing inductive effect (-I) on the ring. This effect is somewhat mitigated by the insulating -CH₂- group. Crucially, many electrophilic aromatic substitution reactions are carried out under acidic conditions. youtube.com In such an environment, the basic amine group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This cationic group is strongly electron-withdrawing and thus a powerful deactivating group, significantly reducing the reactivity of the furan ring. youtube.com

Combined Influence and Predicted Outcome:

Regarding regioselectivity, the C2 position is the most probable site of attack due to a convergence of factors:

It is an electronically favored α-position for electrophilic attack on a furan ring. quora.com

The activating tert-butyl group at C5 reinforces the inherent reactivity of the C2 position.

The alternative C4 position is sterically hindered by the adjacent bulky tert-butyl group.

Table 3: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Position | Inherent Reactivity | Influence of 5-tert-butyl | Influence of 3-methanamine (-CH₂NH₂) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C2 | High (α-position) | Activating (+I effect) | Deactivating (-I effect) | Most Favorable Site |

| C4 | Low (β-position) | Activating (+I effect), but sterically hindered | Deactivating (-I effect) | Unfavorable |

Transformations Involving the Tert-butyl Group

The tert-butyl group, being a bulky alkyl substituent, significantly influences the reactivity of the furan ring through both steric and electronic effects.

The sheer size of the tert-butyl group imposes considerable steric hindrance, which can impede or slow down reactions at adjacent positions on the furan ring. acs.org This steric congestion is most pronounced at the 4-position, potentially directing incoming reagents to other accessible sites on the molecule.

Electronically, the tert-butyl group is an electron-donating group through induction and hyperconjugation. This donation of electron density to the furan ring can influence the regioselectivity of electrophilic substitution reactions. nih.gov In furan systems, electrophilic attack is generally favored at the α-positions (2 and 5) due to the greater stabilization of the cationic intermediate. pearson.comchemicalbook.com The presence of the tert-butyl group at the 5-position would further activate this position, though it is already substituted. The aminomethyl group at the 3-position, being electron-withdrawing by induction (due to the nitrogen atom), would slightly deactivate the ring, but its lone pair can participate in resonance, potentially directing some reactions.

Illustrative Data Table: Calculated Electron Densities on the Furan Ring of this compound

| Position on Furan Ring | Calculated Electron Density (Arbitrary Units) |

| C2 | 1.025 |

| C3 | 0.995 |

| C4 | 1.010 |

| C5 | 1.030 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general principles of substituent effects on aromatic rings. No experimental or calculated data for this specific molecule was found.

The tert-butyl group itself is generally robust and resistant to many chemical transformations. However, under harsh oxidative conditions, it can be susceptible to reaction. More relevantly, the tert-butyl group's influence on the furan ring can direct oxidative processes. The oxidation of furans can lead to ring-opening or the formation of various oxygenated products. researchgate.net The electron-donating nature of the tert-butyl group could make the furan ring more susceptible to oxidative cleavage.

Furthermore, while the tert-butyl C-H bonds are strong, under specific catalytic conditions, such as with certain manganese catalysts, non-directed hydroxylation of sterically congested primary C-H bonds within a tert-butyl group has been demonstrated. iust.ac.ir This suggests a potential, albeit likely challenging, pathway for the direct functionalization of the tert-butyl group in this compound.

Complex Reaction Mechanisms and Pathways

The interplay between the furan ring, the bulky tert-butyl group, and the reactive aminomethyl group can give rise to complex reaction mechanisms.

Reactions involving the furan ring of this compound are expected to proceed through various intermediates depending on the reaction type. For electrophilic aromatic substitution, the key intermediates would be resonance-stabilized carbocations (sigma complexes). The stability of these intermediates dictates the regioselectivity of the reaction. pearson.com

In radical reactions, such as oxidation initiated by hydroxyl radicals, the initial step would likely be the formation of a radical adduct at one of the double bonds of the furan ring. whiterose.ac.ukresearchgate.net The position of the radical attack would be influenced by the electronic effects of the substituents.

For reactions involving the aminomethyl group, such as N-acylation or N-alkylation, the mechanism would proceed through standard nucleophilic attack of the nitrogen atom on an electrophilic center, likely involving a tetrahedral intermediate.

Specific kinetic data for reactions of this compound are not available. However, studies on related alkylated furans provide some insights. For instance, the rate of reaction of hydroxyl radicals with furan and its alkylated derivatives has been shown to increase with the degree of alkyl substitution. whiterose.ac.ukresearchgate.net This suggests that the tert-butyl group in the target molecule would likely enhance its reactivity towards certain radical species compared to unsubstituted furan.

The steric hindrance of the tert-butyl group would be expected to have a significant impact on reaction rates. For reactions occurring at or near the 4-position, a decrease in the rate constant would be anticipated due to steric impediment of the transition state.

Illustrative Data Table: Hypothetical Relative Rate Constants for Electrophilic Bromination

| Substrate | Relative Rate Constant (k_rel) |

| Furan | 1 |

| 2-Methylfuran | 15 |

| 2,5-Di-tert-butylfuran (B1615396) | 8 |

| This compound | Data not available |

Disclaimer: The data in this table is for illustrative purposes, drawing on general trends in electrophilic aromatic substitution of furans. The values are not experimental data for the listed compounds.

The stereochemistry of reactions involving this compound would be primarily influenced by reactions at the aminomethyl group, should it become a stereocenter, or through addition reactions to the furan ring that create new chiral centers.

For instance, if the furan ring were to participate in a Diels-Alder reaction, the stereochemical outcome (endo vs. exo selectivity) would be influenced by the steric bulk of the tert-butyl group. acs.org Generally, the endo product is kinetically favored in Diels-Alder reactions, but significant steric hindrance can shift the preference towards the exo product.

If the nitrogen of the aminomethyl group were to be involved in a reaction that renders it chiral (e.g., formation of a quaternary ammonium salt with four different substituents), the stereochemical outcome would depend on the reaction mechanism and the nature of the reagents. Without a pre-existing chiral center in the molecule or the use of chiral reagents, a racemic mixture would be expected.

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For 1-(5-tert-butylfuran-3-yl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus and the scalar coupling networks that connect them.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems within a molecule. huji.ac.il For this compound, a standard suite of 2D NMR experiments would be employed to establish its covalent framework and through-space interactions. dea.gov

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org In the case of this compound, a COSY spectrum would be expected to show a key correlation between the protons of the aminomethyl group (-CH₂NH₂) and the adjacent furan (B31954) ring proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon nuclei. libretexts.org This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene (B1212753) protons of the aminomethyl group would show a direct correlation to the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. harvard.edu This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For this compound, HMBC would be critical in establishing the connectivity between the tert-butyl group, the furan ring, and the aminomethyl substituent. For example, correlations would be expected from the tert-butyl protons to the C5 and C4 carbons of the furan ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, providing valuable information about the molecule's conformation and stereochemistry. For the target molecule, NOESY could reveal spatial relationships between the protons of the tert-butyl group and the furan ring protons, helping to define the preferred orientation of the bulky tert-butyl substituent.

A summary of expected key 2D NMR correlations for this compound is presented in the interactive table below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| Furan-H2 | Furan-H4 | Furan-C2 | Furan-C3, Furan-C5 | Aminomethyl-CH₂ |

| Furan-H4 | Furan-H2 | Furan-C4 | Furan-C2, Furan-C3, Furan-C5, Tert-butyl-C | Tert-butyl-CH₃ |

| Aminomethyl-CH₂ | Furan-H2, NH₂ | Aminomethyl-C | Furan-C2, Furan-C3, Furan-C4 | Furan-H2 |

| Tert-butyl-CH₃ | - | Tert-butyl-C(CH₃)₃ | Tert-butyl-C, Furan-C4, Furan-C5 | Furan-H4 |

| NH₂ | Aminomethyl-CH₂ | - | Aminomethyl-C | Aminomethyl-CH₂ |

The flexibility of this compound, particularly rotation around the single bonds connecting the substituents to the furan ring, can be investigated using variable temperature (VT) NMR studies. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic and kinetic information about conformational exchange processes. nih.gov For instance, restricted rotation of the bulky tert-butyl group at low temperatures could lead to the broadening or splitting of signals for the furan ring protons. Analysis of these changes can provide insights into the energy barriers associated with different conformational isomers. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. fossiliontech.com For this compound (C₁₀H₁₇NO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₈NO⁺ | 168.1383 |

| [M+Na]⁺ | C₁₀H₁₇NNaO⁺ | 190.1202 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation. mdpi.com The analysis of the resulting fragment ions provides detailed structural information. nih.gov The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of a methyl radical (•CH₃): A common fragmentation pathway for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation. researchgate.net This would result in a fragment ion with an m/z of [M-15]⁺.

Alpha-cleavage of the amine: The bond between the methylene group and the furan ring can undergo cleavage, leading to the formation of a stable iminium ion. This would result in a fragment ion corresponding to [CH₂NH₂]⁺ with an m/z of 30. docbrown.info

Cleavage of the furan ring: The furan ring itself can undergo fragmentation, although these pathways are often more complex.

The expected major fragment ions in the MS/MS spectrum are summarized in the interactive table below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 168 | [C₁₀H₁₈NO]⁺ | Protonated Molecular Ion |

| 152 | [C₉H₁₄NO]⁺ | Loss of •CH₃ from tert-butyl group |

| 112 | [C₇H₁₂O]⁺ | Cleavage of the C-C bond between the furan ring and the aminomethyl group |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the amine |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into intermolecular interactions. mdpi.com

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups.

N-H stretching: The primary amine will show symmetric and asymmetric N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: The aliphatic C-H stretching vibrations of the tert-butyl and aminomethyl groups will appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching of the furan ring will be observed at higher wavenumbers, typically above 3000 cm⁻¹.

C=C and C-O stretching of the furan ring: The furan ring will have characteristic stretching vibrations in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹. researchgate.net

N-H bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear around 1590-1650 cm⁻¹.

C-N stretching: The C-N stretching vibration will be found in the 1000-1200 cm⁻¹ range.

A summary of the expected characteristic vibrational frequencies is provided in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | ~3350 | IR, Raman |

| Primary Amine (-NH₂) | Symmetric N-H Stretch | ~3280 | IR, Raman |

| Furan Ring | C-H Stretch | ~3120 | IR, Raman |

| Tert-butyl/Aminomethyl | C-H Stretch | 2850-2980 | IR, Raman |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | IR |

| Furan Ring | C=C Stretch | 1500-1600 | IR, Raman |

| Furan Ring | C-O Stretch | 1000-1200 | IR |

| Aminomethyl Group | C-N Stretch | 1000-1200 | IR |

The complementary nature of IR and Raman spectroscopy can be particularly informative. For instance, symmetric vibrations often give rise to strong Raman signals, while asymmetric vibrations tend to be more intense in IR spectra. nih.gov

Analysis of Amine and Furan Characteristic Bands

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for identifying the key functional groups present in this compound.

In FTIR spectroscopy, the primary amine (–NH₂) group is expected to exhibit two characteristic N-H stretching bands in the region of 3400-3300 cm⁻¹. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range. The furan ring presents several distinct bands: C-H stretching for the aromatic ring protons occurs above 3100 cm⁻¹, C=C stretching vibrations are found around 1620-1500 cm⁻¹, and the characteristic C-O-C (furan) bond stretching appears in the 1200-1000 cm⁻¹ region. researchgate.net The out-of-plane C-H bending of the furanic ring can be observed in the 800-750 cm⁻¹ range. researchgate.net

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework. In the ¹H NMR spectrum, the protons on the furan ring would appear as distinct signals in the aromatic region. The tert-butyl group would show a sharp singlet around 1.3 ppm. The methylene (–CH₂–) protons adjacent to the amine would likely appear as a singlet or a multiplet, and the amine protons (–NH₂) would present a broad singlet that can exchange with D₂O. In the ¹³C NMR spectrum, characteristic signals for the carbons of the furan ring, the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons attached to the furan ring would be observed. acs.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group/Atom | Expected Signal/Band |

|---|---|---|

| FTIR Spectroscopy | Amine (N-H Stretch) | ~3400-3300 cm⁻¹ (two bands) |

| Furan (C-H Stretch) | ~3150-3100 cm⁻¹ | |

| tert-Butyl (C-H Stretch) | ~2960-2870 cm⁻¹ | |

| Furan (C=C Stretch) | ~1620-1500 cm⁻¹ | |

| Furan (C-O-C Stretch) | ~1200-1000 cm⁻¹ | |

| ¹H NMR Spectroscopy | Furan Protons (H-2, H-4) | ~6.0-7.5 ppm |

| Methylene Protons (-CH₂NH₂) | ~3.5-4.0 ppm | |

| Amine Protons (-NH₂) | ~1.5-3.0 ppm (broad) | |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 ppm (singlet) | |

| ¹³C NMR Spectroscopy | Furan Carbons (C-2, C-3, C-4, C-5) | ~110-160 ppm |

| Methylene Carbon (-CH₂NH₂) | ~40-50 ppm | |

| tert-Butyl (Quaternary C) | ~30-35 ppm | |

| tert-Butyl (Methyl C) | ~28-32 ppm |

Hydrogen Bonding Investigations

The presence of a primary amine group and a furan ring allows this compound to participate in hydrogen bonding. Hydrogen bonds are special dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen. libretexts.orgkhanacademy.org The amine group (–NH₂) can act as both a hydrogen bond donor and acceptor, while the oxygen atom in the furan ring can act as a hydrogen bond acceptor.

These interactions can be intermolecular (between different molecules) or intramolecular (within the same molecule), although the latter is less likely given the flexibility of the aminomethyl side chain. libretexts.org Intermolecular hydrogen bonding can significantly influence the physical properties of the compound, such as its boiling point and solubility.

The study of hydrogen bonding can be carried out using FTIR spectroscopy by observing changes in the N-H stretching frequency. For instance, dilution studies in a non-polar solvent would show a shift in the N-H band to higher wavenumbers as intermolecular hydrogen bonds are broken. NMR spectroscopy can also be used, as the chemical shift of the N-H protons is often dependent on concentration and temperature, which affect hydrogen bonding.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net For the analysis of furan derivatives, a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is often employed. mdpi.comnih.gov The sample is vaporized in a heated injector and separated based on its boiling point and interaction with the stationary phase as it passes through the column.

The mass spectrometer detector ionizes the eluted compound, typically using electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of a methyl group (M-15) or the entire tert-butyl group (M-57), alpha-cleavage leading to the loss of the •CH₂NH₂ radical, and fragmentation of the furan ring.

Table 2: Hypothetical GC-MS Parameters and Expected Fragments

| Parameter | Value/Description |

|---|---|

| GC Conditions | Column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 50 °C, ramp to 280 °C |

| MS Conditions | Ionization Mode |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Expected Key Fragments (m/z) | Molecular Ion [M]⁺ |

| [M - CH₃]⁺ | 166 |

| [M - C(CH₃)₃]⁺ | 124 |

| [M - CH₂NH₂]⁺ | 151 |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform this analysis, a suitable single crystal of this compound must first be grown. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of reflections, and by measuring the angles and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgrigaku.com

From this electron density map, the positions of all atoms in the molecule can be determined with high precision. This allows for the exact measurement of all bond lengths and angles. Furthermore, the analysis reveals the molecule's conformation, such as the rotational position of the tert-butyl group and the orientation of the aminomethyl side chain relative to the furan ring. Since the molecule possesses a chiral center at the carbon atom of the aminomethyl group (if it were substituted differently), single crystal X-ray diffraction of an enantiomerically pure sample would allow for the determination of its absolute configuration. rigaku.com

Table 3: Illustrative Data from a Hypothetical Single Crystal X-ray Diffraction Study

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.4 Å, b = 6.8 Å, c = 23.2 Å, β = 94.6° |

| Volume | 1652 ų |

| Z (Molecules per unit cell) | 4 |

| Key Bond Length (Furan C-O) | ~1.37 Å |

| Key Bond Length (Furan C=C) | ~1.35 Å |

| Key Bond Length (C-N) | ~1.47 Å |

| Key Bond Angle (C-O-C in Furan) | ~106° |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(5-tert-butylfuran-3-yl)methanamine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and orbital distributions.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By approximating the electron density, DFT calculations can efficiently find the geometry that corresponds to the minimum energy of the molecule. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular structure. researchgate.net This process yields precise bond lengths, bond angles, and dihedral angles. The resulting minimized energy provides a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-O (furan) | 1.365 Å |

| C=C (furan) | 1.350 Å | |

| C-C (furan) | 1.430 Å | |

| C-C (tert-butyl) | 1.540 Å | |

| C-N | 1.470 Å | |

| Bond Angle | C-O-C (furan) | 106.5° |

| O-C-C (furan) | 110.0° | |

| C-C-N | 112.0° |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov For this compound, the electron-rich furan (B31954) ring and the nitrogen atom of the aminomethyl group would be expected to significantly contribute to the HOMO, while the LUMO would likely be distributed over the furan ring's π-system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.75 |

Note: The data in this table is for illustrative purposes and represents typical values obtained from FMO analysis.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aminomethyl side chain in this compound allows for the existence of multiple spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan can be performed by systematically rotating specific dihedral angles (torsional angles) within the molecule and calculating the energy at each step. For this compound, a key torsional angle would be the one defining the rotation of the aminomethyl group relative to the furan ring. The resulting plot of energy versus dihedral angle reveals the low-energy conformers as minima on the surface and the energy barriers to rotation as maxima. This information is critical for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Table 3: Hypothetical Rotational Energy Barriers for the Aminomethyl Group

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered 1 | 60 | 0.0 (Global Minimum) |

| Eclipsed 1 | 120 | 3.5 (Rotational Barrier) |

| Staggered 2 | 180 | 0.5 |

Note: This table presents hypothetical data to illustrate the outcomes of a torsional angle scan.

Computational modeling can also be used to investigate how this compound interacts with other molecules, such as solvents or biological macromolecules. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. Theoretical models can be constructed to simulate these interactions, calculating their strength and geometric preferences. For example, the interaction of the aminomethyl group with a water molecule could be modeled to understand its solvation properties. These models are crucial for predicting the molecule's behavior in different chemical environments.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be employed to model potential chemical reactions involving this compound. This involves mapping out the entire reaction pathway, from reactants to products, and identifying the high-energy transition state that must be overcome for the reaction to proceed.

By calculating the energies of the reactants, products, and the transition state, the activation energy for a proposed reaction can be determined. Transition state structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. For instance, the mechanism of a reaction involving the nucleophilic amine group could be elucidated by locating the relevant transition state. This provides invaluable insight into the kinetics and feasibility of potential chemical transformations.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Organic Building Block

As a bifunctional molecule, 1-(5-Tert-butylfuran-3-yl)methanamine can be utilized as a versatile building block in organic synthesis. The furan (B31954) moiety and the primary amine can undergo a variety of reactions, allowing for the construction of more complex molecular architectures.

The furan ring in this compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex bicyclic or polycyclic systems. The primary amine can be used as a nucleophile or can be transformed into other functional groups to facilitate the synthesis of a diverse range of heterocyclic compounds. For instance, the amine could be acylated and then undergo intramolecular cyclization with the furan ring under specific conditions to yield fused heterocyclic systems. While specific examples for this exact compound are not extensively documented, analogous transformations with other 3-aminomethylfuran derivatives have been reported to yield pyrrolo[3,2-d]pyrimidines and other related structures. semanticscholar.orgresearchgate.net

The reactivity of the furan ring and the amine functionality allows for a stepwise construction of complex molecules. The following table illustrates potential reaction pathways for the synthesis of complex heterocyclic systems starting from this compound.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Pictet-Spengler reaction | Aldehyde or ketone, acid catalyst | Tetrahydro-β-carboline analogues |

| Paal-Knorr synthesis | 1,4-dicarbonyl compound | Substituted pyrroles |

| Diels-Alder reaction | Dienophile (e.g., maleimide) | Oxabicycloheptene derivatives |

| Multicomponent reactions | e.g., Ugi or Passerini reaction | Complex acyclic or cyclic structures |

This table represents potential synthetic applications based on the known reactivity of furan and amine functionalities.

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. mdpi.com The bifunctional nature of this compound makes it a suitable scaffold for DOS. The furan ring and the amine group can be functionalized independently or in tandem to generate a wide array of derivatives from a common starting material.

For example, the amine can be readily acylated, sulfonated, or alkylated with a variety of building blocks. Subsequently, the furan ring could be subjected to reactions such as lithiation followed by quenching with an electrophile, or a Vilsmeier-Haack formylation, to introduce further diversity. This approach allows for the rapid generation of a library of compounds with variations at multiple positions, which is a hallmark of DOS. The use of functionalized furans as starting points in DOS has been explored to generate libraries of complex and diverse molecular scaffolds. nih.govcam.ac.ukresearchgate.net

Development as a Ligand in Catalysis

The presence of a primary amine in this compound suggests its potential use as a ligand in coordination chemistry and catalysis. The nitrogen atom of the amine has a lone pair of electrons that can coordinate to a metal center.

Chiral ligands are crucial for asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net The primary amine of this compound can serve as a starting point for the synthesis of chiral ligands. For instance, it can be reacted with chiral epoxides to generate chiral amino alcohols, or with chiral aldehydes to form chiral Schiff bases. These new chiral molecules can then be used as ligands for transition metals in a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The tert-butyl group on the furan ring could play a significant role in creating a specific chiral environment around the metal center, potentially leading to high enantioselectivities.

The nitrogen atom of the aminomethyl group and potentially the oxygen atom of the furan ring can act as donor atoms for coordination with transition metals. uobaghdad.edu.iqsc.edunih.govrsc.org The formation of stable complexes with metals such as palladium, rhodium, copper, and others could lead to the development of new catalysts. The electronic properties of the furan ring, influenced by the tert-butyl group, would affect the electron density on the coordinating atoms and thus the catalytic activity of the resulting metal complex. The study of the coordination chemistry of this ligand could reveal interesting structural motifs and reactivity patterns.

Polymer Chemistry Applications

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.netpvamu.edunih.gov The bifunctional nature of this compound makes it a potential monomer for the synthesis of various polymers. The primary amine can react with compounds like diacids, diisocyanates, or epoxides to form polyamides, polyureas, or epoxy resins, respectively. The furan ring can also be involved in polymerization, for example, through Diels-Alder polymerization with bismaleimides, leading to the formation of thermoreversible polymers. The incorporation of the bulky tert-butyl group could impart specific properties to the resulting polymers, such as increased solubility, altered thermal stability, and modified mechanical properties.

The following table outlines potential polymer types that could be synthesized using this compound as a monomer or co-monomer.

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyamide | Diacyl chloride (e.g., adipoyl chloride) | Improved solubility, thermal stability |

| Polyurea | Diisocyanate (e.g., MDI or TDI) | Potentially enhanced mechanical strength |

| Epoxy Resin | Diepoxide (e.g., bisphenol A diglycidyl ether) | Modified cross-linking density and flexibility |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | High-temperature resistant materials |

This table illustrates hypothetical polymer applications based on the functional groups present in the molecule.

Functional Materials Development

The unique electronic and structural characteristics of the furan ring suggest that materials derived from this compound could have applications in functional materials.

Furan-containing conjugated polymers have been explored for their potential in optoelectronic applications due to their electronic properties. While the specific optoelectronic properties of polymers derived from this compound have not been documented, the furan ring's ability to participate in π-conjugated systems suggests that it could serve as a building block for such materials. The tert-butyl group might enhance the solubility and processability of these otherwise often insoluble polymers.

| Film-forming ability | The bulky tert-butyl group may improve solubility, facilitating the formation of thin films for device fabrication. |

Note: This table presents hypothetical contributions. No specific experimental data on the optoelectronic properties of materials derived from this compound has been found in scientific literature.

The amine group of this compound can be used to anchor the molecule to various surfaces, such as those of metal oxides or functionalized polymers. This would result in a surface decorated with furan moieties. Such a modified surface could then be used for further reactions, for example, by utilizing the Diels-Alder reactivity of the furan ring to attach other molecules or to create a cross-linked surface layer. This could be a method to alter the surface properties like hydrophobicity, adhesion, or biocompatibility.

Applications in Agrochemical Research (excluding any direct human health implications)

In the field of agrochemical research, novel molecular scaffolds are continuously sought for the development of new active ingredients.

Furan-containing compounds are known to exhibit a range of biological activities and are used as scaffolds in the synthesis of some agrochemicals. This compound could serve as a valuable intermediate in the synthesis of more complex molecules for agrochemical screening. The primary amine provides a reactive handle for the introduction of various pharmacophores, while the substituted furan ring forms the core of the new molecular entity.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic routes is paramount for the accessibility and further study of 1-(5-Tert-butylfuran-3-yl)methanamine. While classical methods for furan (B31954) synthesis, such as the Paal-Knorr synthesis, provide a foundational approach, future research should focus on more modern and sophisticated strategies.

Transition Metal-Catalyzed Cyclizations: The use of transition metals like palladium, copper, gold, and ruthenium has revolutionized the synthesis of substituted furans. nih.govnih.govorganic-chemistry.orgwustl.edu Future work could explore the application of these catalysts in the construction of the 5-tert-butylfuran-3-yl scaffold from readily available starting materials. For instance, a potential route could involve the coupling of a tert-butyl-substituted alkyne with a suitable propargyl alcohol derivative, followed by a metal-catalyzed cycloisomerization.

Multicomponent Reactions: Designing one-pot multicomponent reactions would offer a highly efficient and atom-economical approach. Research into developing a reaction that brings together a tert-butyl containing building block, a C4-synthon, and an amino group precursor in a single step would be a significant advancement.

Bio-catalytic Synthesis: The increasing demand for sustainable chemical processes highlights the importance of biocatalysis. nih.gov Future investigations could focus on identifying or engineering enzymes, such as transaminases, that can selectively introduce the aminomethyl group onto a pre-formed 5-tert-butylfuran-3-carbaldehyde. nih.gov This approach could offer high enantioselectivity if a chiral center is desired.

Investigation of Advanced Reactivity Modes

The furan ring is known for its rich and diverse reactivity. A thorough investigation into the reactivity of this compound could unveil novel transformations and applications.

Diels-Alder Reactions: The furan nucleus can act as a diene in Diels-Alder reactions, providing access to complex bridged oxygen-containing structures. Studying the reactivity of the title compound with various dienophiles could lead to the synthesis of novel polycyclic architectures with potential biological activity.

Ring-Opening and Rearrangement Reactions: The furan ring can undergo ring-opening under specific conditions, leading to valuable linear compounds. nih.gov Investigating the stability of the 5-tert-butylfuran ring and the influence of the aminomethyl group on its propensity for rearrangement or ring-opening could provide access to different classes of compounds.

Directed Metalation: The aminomethyl group could serve as a directing group for ortho-lithiation or other metalation reactions, allowing for the selective functionalization of the furan ring at the C2 or C4 positions. This would be a powerful tool for creating a library of derivatives for structure-activity relationship studies.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. researchgate.netnih.gov

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer significant advantages over traditional batch methods. researchgate.netnih.gov This would involve designing a reactor setup where starting materials are continuously fed, reacted, and the product is collected. Such a system could allow for precise control over reaction parameters, leading to higher yields and purity.

Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis. This high-throughput approach would accelerate the development of a robust and efficient synthetic route.

Development of Advanced Analytical Techniques for In-situ Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and optimizing processes.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, could provide real-time data on the concentration of reactants, intermediates, and products during the synthesis. researchgate.net This would enable precise process control and a deeper understanding of the reaction kinetics.

Hyphenated Chromatographic and Spectroscopic Techniques: The development of advanced analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), will be essential for the accurate identification and quantification of this compound and any potential byproducts in complex reaction mixtures.

Synergistic Experimental and Computational Research Programs

The combination of experimental work with computational modeling can provide powerful insights into the properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometric and electronic structure of this compound. These calculations can also be used to model reaction mechanisms, predict the regioselectivity of reactions, and understand the spectroscopic properties of the molecule.

Molecular Docking Studies: If the compound is being investigated for potential biological activity, molecular docking simulations can be used to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This can help to guide the design of more potent analogs.

Potential for Sustainable and Bio-based Chemistry Integration

The principles of green chemistry and the use of renewable feedstocks are becoming increasingly important in chemical synthesis. nih.govbiofuranchem.com Furan derivatives, in particular, are at the forefront of this movement as they can often be derived from biomass. researchgate.netmdpi.commdpi.com

Synthesis from Biomass-Derived Platform Chemicals: A key area of future research will be to develop synthetic pathways to this compound that start from readily available bio-based platform molecules. mdpi.com For example, furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which can be produced from lignocellulosic biomass, could potentially be converted into the desired furan scaffold. nih.govresearchgate.net

Use of Greener Solvents and Catalysts: Future synthetic routes should aim to utilize environmentally benign solvents and catalysts. This could involve exploring the use of water, supercritical fluids, or ionic liquids as reaction media, and employing heterogeneous catalysts that can be easily recovered and reused. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.